molecular formula C12H13N3O4 B3259097 1-methyl-5-nitro-2-Benzimidazolebutyric acid CAS No. 31349-48-1

1-methyl-5-nitro-2-Benzimidazolebutyric acid

Cat. No.: B3259097
CAS No.: 31349-48-1
M. Wt: 263.25 g/mol
InChI Key: SWYGVZPCQZGGPU-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-2-Benzimidazolebutyric acid is an organic compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol This compound is characterized by its benzimidazole core structure, which is substituted with a methyl group at the 1-position and a nitro group at the 5-position, along with a butyric acid side chain at the 2-position

Preparation Methods

The synthesis of 1-methyl-5-nitro-2-Benzimidazolebutyric acid typically involves a multi-step process:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Methyl-5-nitro-2-Benzimidazolebutyric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, methyl iodide for alkylation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-nitro-2-Benzimidazolebutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s benzimidazole core is known for its biological activity, making it a potential candidate for the development of pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-2-Benzimidazolebutyric acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Methyl-5-nitro-2-Benzimidazolebutyric acid can be compared with other benzimidazole derivatives such as:

The presence of the nitro, methyl, and butyric acid groups in this compound makes it unique and enhances its potential for various applications.

Properties

IUPAC Name

4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-14-10-6-5-8(15(18)19)7-9(10)13-11(14)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYGVZPCQZGGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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